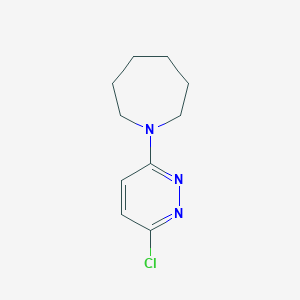

1-(6-Chloropyridazin-3-yl)azepane

描述

Historical Context and Emergence in Chemical Literature

Significance within Heterocyclic Chemistry

The significance of 1-(6-chloropyridazin-3-yl)azepane in heterocyclic chemistry stems from the combination of its two core components. The pyridazine (B1198779) ring, a diazine with two adjacent nitrogen atoms, is a well-known pharmacophore present in numerous compounds with a wide array of biological activities, including anticancer and analgesic properties. nih.govresearchgate.net The chlorine atom at the 6-position of the pyridazine ring serves as a crucial reactive handle, enabling further chemical modifications and the synthesis of more complex molecules.

The azepane moiety, a seven-membered saturated nitrogen heterocycle, provides a flexible and three-dimensional character to the molecule. Compared to more common five- or six-membered rings like pyrrolidine (B122466) and piperidine (B6355638), the larger azepane ring can adopt a wider range of conformations. This conformational flexibility can be advantageous in drug design, allowing for a more precise orientation of the molecule to interact with biological targets. The synthesis of azepane and azepine derivatives through methods like piperidine ring expansion highlights the interest in these larger heterocyclic systems. rsc.org

Overview of Research Directions

Research involving this compound and related compounds is predominantly focused on the field of drug discovery and medicinal chemistry. nih.gov The compound serves as a versatile scaffold or building block for the synthesis of new molecules with potential therapeutic value. vulcanchem.com The primary research directions include:

Neurological Disorders: Building on the early research into nicotinic acetylcholine (B1216132) receptor modulation, derivatives of 6-chloropyridazine continue to be explored for their potential in treating neurological and psychiatric conditions. The structural features of these compounds are investigated to understand their binding and activity at various receptor subtypes. nih.govresearchgate.netresearchgate.net

Oncology: The pyridazine core is a key feature in a number of anticancer agents. Research is ongoing to develop new pyridazine-based compounds that can inhibit cancer cell growth through various mechanisms, such as the inhibition of poly (ADP-ribose) polymerase (PARP). nih.gov

Inflammation and Pain: The anti-inflammatory and analgesic potential of pyridazine derivatives is another active area of investigation. Scientists are designing and synthesizing novel compounds to target key enzymes and receptors involved in inflammatory pathways and pain perception.

Infectious Diseases: Some pyridazine derivatives have shown promise as antimicrobial agents, leading to research into their efficacy against various pathogens. researchgate.net

The general synthetic strategy often involves the nucleophilic substitution of the chlorine atom on the pyridazine ring with various amines, including azepane, to generate a library of compounds for biological screening. The identification of biological targets for these molecules is a critical step, often employing chemical proteomics approaches to elucidate their mechanism of action. mdpi.com The inclusion of structures related to this compound in various patents underscores its relevance in the development of new intellectual property in the pharmaceutical sector. google.comepo.orggoogle.com.pg

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 312318-48-2 | jk-sci.comlabshake.comguidechem.com |

| Molecular Formula | C10H14ClN3 | jk-sci.combldpharm.comguidechem.com |

| Molecular Weight | 211.7 g/mol | jk-sci.combldpharm.comguidechem.com |

| IUPAC Name | This compound | guidechem.com |

| Canonical SMILES | C1CCCN(CC1)C2=NN=C(C=C2)Cl | guidechem.com |

| InChIKey | SKNNHMTWELIESA-UHFFFAOYSA-N | guidechem.com |

Strategies for Pyridazine Ring Formation

The formation of the substituted pyridazine core is a critical step in the synthesis of the target molecule. Key methods include building the ring from acyclic precursors or functionalizing a pre-existing pyridazine ring.

A foundational method for constructing the pyridazine ring system involves the condensation reaction between a 1,4-dicarbonyl compound and hydrazine (B178648). chemtube3d.com This reaction proceeds by forming a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to yield the aromatic pyridazine ring. chemtube3d.com

The general scheme for this synthesis is as follows:

Step 1: Reaction of a 1,4-diketone with hydrazine to form a dihydropyridazine.

Step 2: Oxidation of the dihydropyridazine to yield the pyridazine.

To specifically synthesize a precursor for this compound, one would start with an appropriately substituted 1,4-dicarbonyl compound. Subsequent chemical transformations, such as chlorination, would be necessary to install the chloro group at the 6-position of the pyridazine ring. A variety of oxidizing agents can be used for the aromatization step.

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing chloropyridazines. nih.gov In this type of reaction, a nucleophile attacks the electron-deficient pyridazine ring, leading to the displacement of a leaving group, typically a halide. wikipedia.org The pyridazine ring's nitrogen atoms withdraw electron density, making the carbon atoms susceptible to nucleophilic attack. nih.govyoutube.com

The synthesis of this compound can be directly achieved through this method, by reacting 3,6-dichloropyridazine (B152260) with azepane. The azepane acts as the nucleophile, substituting one of the chlorine atoms. The reaction is often facilitated by a base and heat.

| Starting Material | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| 3,6-Dichloropyridazine | 4-Hydroxybenzaldehyde | Isopropanol, K2CO3 | 4-((6-Chloropyridazin-3-yl)oxy)benzaldehyde nih.gov |

| Chloroazines | Bisulfide (HS-) / Polysulfides (Sn2-) | Aqueous solution, 25°C | Sulfur-substituted azines nih.gov |

| 2-Substituted N-methylpyridinium ions | Piperidine | Methanol | 2-Piperidinyl-N-methylpyridinium ions nih.gov |

| 3,6-Dichloropyridazine | Various diazabicycloalkanes | Not specified | 6-Chloropyridazin-3-yl derivatives nih.gov |

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for forming carbon-carbon bonds and functionalizing pyridazine rings. nih.gov This reaction couples an organoboron compound (like a boronic acid) with a halide (like a chloropyridazine) in the presence of a palladium catalyst and a base. nih.govyoutube.com

While not directly forming the C-N bond to the azepane, the Suzuki-Miyaura reaction is invaluable for creating diverse pyridazine-based structures by introducing various aryl or heteroaryl groups onto the pyridazine core prior to the introduction of the azepane moiety. mdpi.com This allows for the synthesis of a wide range of analogues. The reaction is tolerant of many functional groups and often proceeds with high yields. mdpi.comrsc.org

| Component | Example | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2 | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). nih.gov |

| Organoboron Reagent | Arylboronic acids | Source of the organic group to be coupled to the pyridazine. nih.gov |

| Base | Na2CO3, K2CO3 | Activates the organoboron species and participates in the catalytic cycle. nih.gov |

| Solvent | DME/Ethanol (B145695)/Water, Dioxane | Solubilizes reactants and facilitates the reaction. nih.gov |

Approaches to Azepane Ring Construction

The introduction of the azepane ring is accomplished by forming a carbon-nitrogen bond between the pyridazine core and the azepane nitrogen. Modern catalytic methods are particularly efficient for this transformation.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a state-of-the-art method for forming C-N bonds. rsc.orgrsc.org This reaction provides a general and highly efficient route for coupling amines with aryl halides. In the context of this compound, this would involve the reaction of 3,6-dichloropyridazine with azepane.

These reactions utilize a palladium catalyst precursor, a suitable phosphine (B1218219) ligand (such as Xantphos), and a base. beilstein-journals.org The choice of ligand is crucial for the reaction's success, as it influences the catalyst's activity and stability. This methodology is widely used in the pharmaceutical industry due to its broad substrate scope and mild reaction conditions. rsc.orgbeilstein-journals.org

| Component | Example | Role in C-N Coupling |

|---|---|---|

| Aryl Halide | 3,6-Dichloropyridazine | The electrophilic partner in the coupling reaction. |

| Amine | Azepane | The nucleophilic partner that forms the C-N bond. |

| Catalyst System | Pd(OAc)2 / Xantphos | The active palladium(0) species that drives the catalytic cycle. beilstein-journals.org |

| Base | Cs2CO3, K2CO3 | Deprotonates the amine and facilitates the reductive elimination step. beilstein-journals.org |

| Solvent | Dioxane, Toluene | Provides the medium for the reaction. beilstein-journals.org |

Organocatalysis has emerged as a significant tool in organic synthesis, utilizing small organic molecules to catalyze reactions. scilit.com Domino reactions, also known as cascade reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot. scilit.com This approach allows for the construction of complex molecular architectures from simple starting materials with high efficiency and stereoselectivity. scilit.com

While specific applications for the direct organocatalyzed domino synthesis of the 1-(pyridazinyl)azepane structure are not extensively detailed, the principles of this methodology could be applied to construct complex azepane derivatives. For instance, a domino sequence might involve a Michael addition followed by an intramolecular cyclization to build the seven-membered azepane ring. Such strategies are at the forefront of synthetic chemistry, aiming to reduce waste and improve efficiency by minimizing purification steps. scilit.com

An in-depth examination of the synthetic methodologies and chemical transformations pertinent to the formation of the azepane ring and its derivatization with a chloropyridazine moiety reveals a landscape of sophisticated chemical strategies. This article focuses exclusively on the synthesis of this compound and its analogues, delving into the underlying reaction mechanisms and stereochemical considerations.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(6-chloropyridazin-3-yl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c11-9-5-6-10(13-12-9)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNNHMTWELIESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423293 | |

| Record name | 1-(6-chloropyridazin-3-yl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312318-48-2 | |

| Record name | 1-(6-chloropyridazin-3-yl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 1-(6-Chloropyridazin-3-yl)azepane. Both ¹H and ¹³C NMR are employed to map the connectivity of atoms within the molecule.

In ¹H NMR analysis, the protons on the pyridazine (B1198779) ring typically exhibit signals in the range of δ 6.05–8.73 ppm. The protons of the azepane ring are expected to show integration between δ 1.5–2.5 ppm.

¹³C NMR spectroscopy provides complementary information on the carbon framework. The pyridazine ring carbons are expected to show resonances around δ 155 ppm, while the azepane ring carbons would appear at distinct chemical shifts.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Associated Moiety |

| ¹H | 6.05 - 8.73 | Pyridazine protons |

| ¹H | 1.5 - 2.5 | Azepane protons |

| ¹³C | ~155 | Pyridazine carbons |

This table presents predicted data based on similar structures and may not reflect experimentally determined values.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is utilized to confirm the molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI-MS) are commonly employed. In ESI-MS, the compound is expected to show a protonated molecular ion peak ([M+H]⁺), which validates its molecular weight. High-resolution mass spectrometry (HR-MS) can further provide the exact mass, confirming the molecular formula. researchgate.net The expected molecular weight for this compound is approximately 211.7 g/mol . jk-sci.combldpharm.com

Table 2: Mass Spectrometry Data for this compound

| Technique | Expected Ion | Expected m/z |

| ESI-MS | [M+H]⁺ | ~212.7 |

This table presents predicted data based on the molecular formula and may not reflect experimentally determined values.

Infrared (IR) Spectroscopy for Functional Group Analysis

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C-H (Aromatic) | 3100 - 3000 | Stretch |

| C-H (Aliphatic) | 3000 - 2850 | Stretch youtube.com |

| C=N, C=C (Aromatic) | 1600 - 1400 | Stretch |

| C-N | 1350 - 1000 | Stretch |

| C-Cl | 800 - 600 | Stretch |

This table presents a generalized prediction of IR absorption bands.

X-ray Diffraction (XRD) Analysis of Crystal Structures

Single Crystal X-ray Diffraction Studies

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of this compound would be stabilized by various intermolecular interactions. While the molecule lacks traditional hydrogen bond donors, weak C-H···N or C-H···Cl hydrogen bonds may be present. Halogen bonding, an interaction involving the chlorine atom, could also play a role in the crystal lattice. Analysis of the crystal structure would reveal the nature and geometry of these interactions, which are crucial for understanding the solid-state properties of the compound. vulcanchem.com

Advanced Chromatographic Techniques for Purity and Identity Assessment

Advanced chromatographic techniques are essential for assessing the purity and confirming the identity of this compound. High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any impurities, allowing for quantification of its purity. mdpi.com The retention time in HPLC serves as a characteristic identifier for the compound under specific analytical conditions. Gas chromatography (GC), potentially coupled with a mass spectrometer (GC-MS), can also be employed for purity assessment, particularly for volatile compounds. mdpi.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been broadly applied to the study of pyridazine (B1198779) derivatives to understand their conformation, electronic structure, and reactivity. mdpi.com

The three-dimensional arrangement of atoms in 1-(6-Chloropyridazin-3-yl)azepane is crucial for its chemical and biological activity. Geometry optimization using DFT calculations allows for the determination of the most stable conformation of the molecule. This process involves finding the arrangement of atoms that corresponds to the lowest energy state. For similar pyridazine derivatives, DFT calculations have been employed to obtain information on their conformation. mdpi.comnih.gov The azepane ring in the structure of this compound introduces a degree of flexibility, making conformational analysis particularly important.

The electronic structure of a molecule dictates its chemical properties. DFT calculations provide a detailed picture of the electron distribution within this compound. These calculations can map out areas of high and low electron density, which are critical for understanding how the molecule might interact with other molecules. The electron-deficient nature of the pyridazine ring and the presence of the chlorine atom significantly influence the electronic landscape of the compound. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive. For various pyridazine derivatives, DFT has been used to calculate this energy gap, providing insights into their potential for electronic transitions and charge transfer interactions. researchgate.net

| Computational Parameter | Significance |

| Geometry Optimization | Determines the most stable 3D structure. |

| Electron Distribution | Reveals regions of positive and negative charge. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

The first step in a molecular docking study is to identify the potential binding site on the target protein. Computational algorithms can predict these sites based on the protein's surface topology and physicochemical properties. Once a binding site is identified, docking simulations can estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and the target. For azepine derivatives, molecular docking studies have been used to evaluate their interaction energy with target proteins. neliti.com

Beyond predicting binding affinity, molecular docking can elucidate the specific molecular recognition mechanisms. This includes identifying the key amino acid residues in the target's binding site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). Understanding these mechanisms is crucial for the rational design of more potent and selective molecules. Docking studies on related 6-chloropyridazin-3-yl derivatives have been used to analyze their interactions with biological targets. ethernet.edu.et

| Docking Parameter | Description |

| Binding Site | The region on the target protein where the ligand binds. |

| Binding Affinity | The strength of the interaction between the ligand and the target. |

| Molecular Recognition | The specific intermolecular interactions that stabilize the ligand-target complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are crucial for their therapeutic or other effects.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the broader class of pyridazine derivatives has been the subject of numerous QSAR studies. These investigations have explored a range of biological activities, including vasorelaxant effects, corrosion inhibition, and receptor binding. tandfonline.comderpharmachemica.comcu.edu.eg

The general approach in these studies involves calculating a variety of molecular descriptors for a set of related compounds and then using statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Network (ANN), to build a predictive model. derpharmachemica.comresearchgate.net Descriptors can be categorized as constitutional, geometrical, physicochemical, and quantum-chemical.

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the descriptors could represent properties like hydrophobicity (logP), molar refractivity, or specific quantum-chemical parameters of the substituents. The contribution of the 6-chloropyridazine group would be implicitly contained within the values of these descriptors for the entire molecule.

A representative table of descriptors that could be used in a QSAR study of pyridazine derivatives is presented below.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences polar interactions with a biological target. |

| Steric | Molar Volume | Relates to the size and fit of the molecule in a binding pocket. |

| Hydrophobic | LogP | Governs the compound's ability to cross cell membranes. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

| Quantum-Chemical | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons. |

This table is illustrative and the specific descriptors used would depend on the biological activity being modeled.

Analysis of Global Reactivity Descriptors

The analysis of global reactivity descriptors, derived from Density Functional Theory (DFT) calculations, offers a powerful lens through which to view the chemical reactivity and kinetic stability of a molecule. mdpi.com These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a compound.

For pyridazine derivatives, these calculations are frequently employed to predict their interaction with metal surfaces in the context of corrosion inhibition or their binding affinity to biological macromolecules. tandfonline.comresearchgate.net The HOMO energy (EHOMO) is associated with the molecule's capacity to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

Other important global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (I - A) / 2).

Global Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η).

| Parameter | Representative Value (eV) | Interpretation |

| EHOMO | -6.5 to -7.5 | Indicates the electron-donating ability. |

| ELUMO | -1.0 to -2.0 | Indicates the electron-accepting ability. |

| Energy Gap (ΔE) | 4.5 to 6.5 | A larger value suggests higher kinetic stability. |

| Ionization Potential (I) | 6.5 to 7.5 | Energy needed for oxidation. |

| Electron Affinity (A) | 1.0 to 2.0 | Energy released upon reduction. |

| Electronegativity (χ) | 3.75 to 4.75 | Overall ability to attract electrons. |

| Chemical Hardness (η) | 2.25 to 3.25 | Resistance to electronic change. |

| Global Softness (S) | 0.15 to 0.22 | Ease of polarization. |

| Electrophilicity Index (ω) | 2.1 to 3.1 | Propensity to act as an electrophile. |

Note: The values in this table are illustrative and based on published data for structurally similar pyridazine derivatives. The exact values for this compound would require specific DFT calculations.

These theoretical investigations are crucial for a rational approach to drug discovery and material design. By understanding the electronic and structural properties of this compound and its analogues, researchers can more efficiently design new compounds with desired activities and properties.

Broad Spectrum Biological Screening of this compound and Derivatives

Chemical and biological studies of pyridazine derivatives have uncovered a large spectrum of biological properties. mdpi.com These include antimicrobial (antibacterial, antifungal, and antimycobacterial), anti-inflammatory, analgesic, and anticancer activities, among others. researchgate.netmdpi.com The possibility for various structural modifications to the pyridazine ring makes it a promising scaffold for the development of novel therapeutic agents. nih.gov Compounds derived from 6-chloropyridazine, the core of the titular compound, have been synthesized and shown to possess significant antimicrobial responses. researchgate.net This broad activity profile underscores the therapeutic potential inherent in the pyridazine chemical class.

Antimicrobial Activity

The pyridazine scaffold is a key component in a variety of compounds exhibiting potent antimicrobial properties. researchgate.netrsc.org

Pyridazine derivatives have been extensively evaluated for their antibacterial action against a range of pathogens. Studies on compounds derived from 6-chloropyridazin-3(2H)-thione, a close structural relative of this compound, have shown high efficacy against both gram-positive and gram-negative bacteria. researchgate.net

In broader studies, various pyridazinone derivatives have demonstrated significant antibacterial activity. mdpi.com For instance, certain synthesized pyridazinones showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values ranging from 3.74 to 8.92 µM. mdpi.comnih.gov Saturated pyrrolopyridazine compounds have shown particular strength against Pseudomonas aeruginosa, while partially saturated derivatives were more active against Staphylococcus aureus and Bacillus subtilis. nih.gov

| Compound Derivative (Example) | Bacterial Strain | MIC (µM) | Reference |

| Pyridazinone Derivative 7 | S. aureus (MRSA) | 7.8 | mdpi.comnih.gov |

| Pyridazinone Derivative 7 | P. aeruginosa | > 100 | nih.gov |

| Pyridazinone Derivative 7 | A. baumannii | 7.8 | nih.gov |

| Pyridazinone Derivative 13 | S. aureus (MRSA) | 8.92 | nih.gov |

| Pyridazinone Derivative 13 | P. aeruginosa | 7.48 | mdpi.comnih.gov |

| Pyridazinone Derivative 13 | A. baumannii | 3.74 | mdpi.comnih.gov |

This table presents data for representative pyridazinone derivatives to illustrate the potential antibacterial activity of the chemical class.

The antifungal potential of pyridazine derivatives is also well-documented. ijnc.ir Various synthesized compounds based on 6-chloropyridazine-3(2H)-thione demonstrated a strong response against fungi. researchgate.net Studies on other pyridazinone derivatives have shown very good antifungal activity against pathogens such as Aspergillus niger and Candida albicans. biomedpharmajournal.org

Further research into 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives revealed good antifungal activities against Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica at concentrations of 50 μg/mL. nih.gov Similarly, pyrazolo-pyridazine hybrids have also exhibited potent antifungal activity. semanticscholar.orgmedwinpublishers.com Saturated pyrrolopyridazine compounds have shown notable activity against Candida albicans. nih.gov

| Compound Class (Example) | Fungal Strain | Activity Noted | Reference |

| Pyridazinone Derivative IIId | Aspergillus niger, Candida albicans | Very good activity | biomedpharmajournal.org |

| 5-Chloro-6-phenyl-pyridazin-3(2H)-one (3d) | G. zeae, F. oxysporum, C. mandshurica | 45.1%, 38.2%, 43.5% inhibition | nih.gov |

| 5-Chloro-6-phenyl-pyridazin-3(2H)-one (7c) | F. oxysporum | 43.1% inhibition | nih.gov |

| Saturated Pyrrolopyridazines | Candida albicans | Stronger activity than aromatic derivatives | nih.gov |

This table summarizes findings for representative pyridazine derivatives to illustrate the potential antifungal activity of the chemical class.

There is a significant and ongoing need for novel anti-tuberculosis therapies, and pyridazine derivatives have emerged as a promising area of research. neuroquantology.com Several studies have reported on the synthesis and evaluation of pyridazine derivatives for their in vitro antituberculosis activities. nih.govnih.gov

A class of N1-substituted-diphenyl ether-bis-pyridazine derivatives was found to contain potent inhibitors against Mycobacterium tuberculosis (Mtb), with activity superior to the second-line drug Pyrimethamine and equal to Cycloserine. nih.govbenthamdirect.com Further investigation indicated that these compounds are effective against both replicating and non-replicating Mtb and may have a bactericidal mechanism of action. benthamdirect.com The imidazo[4,5-d]pyridazine scaffold has also been identified as a promising starting point for designing novel antimycobacterial agents. rsc.org This body of research suggests that the pyridazine core is a viable pharmacophore for the development of new treatments for tuberculosis. neuroquantology.com

Anti-inflammatory and Analgesic Effects

Pyridazine derivatives are widely recognized for their potential as anti-inflammatory and analgesic agents. pcbiochemres.comnih.govtubitak.gov.tr Many currently used nonsteroidal anti-inflammatory drugs (NSAIDs) are limited by gastrointestinal side effects, driving the search for new compounds with improved safety profiles. pcbiochemres.com

Numerous studies have synthesized and evaluated various pyridazinone derivatives, demonstrating significant anti-inflammatory and analgesic properties. nih.govtubitak.gov.tr In a p-benzoquinone (PBQ)-induced writhing test for analgesic activity, several 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides were found to be more potent than aspirin. tubitak.gov.tr Similarly, 6-substituted-3(2H)-pyridazinone derivatives also exhibited potent analgesic activity, with some demonstrating anti-inflammatory effects comparable to the standard drug indomethacin (B1671933), but without the associated gastric ulcerogenic effects. nih.gov The dual inhibition of COX and 5-lipoxygenase enzymes by some pyridazine derivatives has been explored as a novel therapeutic strategy for inflammation and pain. pcbiochemres.com

The anti-inflammatory effects of many pyridazine derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes. The pyridazine nucleus is considered a promising scaffold for developing potent and selective COX-2 inhibitors. semanticscholar.orgresearchgate.net Selective COX-2 inhibitors offer therapeutic advantages over non-selective NSAIDs by reducing the gastrointestinal side effects associated with COX-1 inhibition. semanticscholar.org

Numerous studies have focused on synthesizing pyridazine derivatives as selective COX-2 inhibitors. nih.govnih.gov In one study, newly synthesized pyridazine scaffolds demonstrated a definite preference for COX-2 over COX-1 inhibition. One compound, in particular, showed a COX-2 inhibitory potency (IC50 = 0.18 µM) greater than the reference drug celecoxib (B62257) (IC50 = 0.35 µM) and a selectivity index (SI=6.33) significantly higher than indomethacin (SI=0.50). nih.gov Molecular docking studies suggest this selectivity is due to the ability of the pyridazine compounds to fit into the side pocket of the COX-2 enzyme's active site. nih.gov Pyrazole–pyridazine hybrids have also been developed, with some candidates showing higher COX-2 inhibitory action than celecoxib. rsc.org

| Compound Derivative (Example) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Pyridazine 4c | 1.35 | 0.26 | 5.19 | nih.gov |

| Pyridazine 6b | 1.14 | 0.18 | 6.33 | nih.gov |

| Celecoxib (Reference) | 1.83 | 0.35 | 5.22 | nih.gov |

| Indomethacin (Reference) | 0.45 | 0.90 | 0.50 | nih.gov |

This table presents data for representative pyridazine derivatives to illustrate the potential for selective COX-2 inhibition within this chemical class.

Structure Activity Relationship Sar Studies

Influence of Pyridazine (B1198779) Ring Substitutions on Biological Activity

The pyridazine ring is a key pharmacophoric element in 1-(6-chloropyridazin-3-yl)azepane, and modifications to this heterocycle have been shown to significantly impact biological activity.

Impact of Substituents at the C-3 Position

The substituent at the C-3 position of the 6-chloropyridazine ring, which in the parent compound is the azepane moiety, plays a pivotal role in determining the affinity and selectivity of these ligands for their biological targets. Studies on a series of 6-chloropyridazin-3-yl derivatives with various cyclic amine substituents at the C-3 position have provided valuable insights into the SAR at this position.

A study by Toma et al. (2002) investigated the affinity of several 6-chloropyridazin-3-yl derivatives for neuronal nAChRs. The data from this study, which includes compounds with piperazine (B1678402) and homopiperazine (B121016) (a seven-membered ring similar to azepane), can be used to infer the impact of the cyclic amine at the C-3 position. nih.gov

| Compound | C-3 Substituent | Ki (nM) for nAChR |

| 1 | Piperazine | 2.5 |

| 2 | Homopiperazine | 1.8 |

| 3 | N-Methylpiperazine | 1.2 |

| 4 | N,N-Dimethylpiperazine | 3.0 |

The data suggests that the size and nature of the cyclic amine at the C-3 position are important for high-affinity binding. The homopiperazine derivative, which shares the seven-membered ring structure with azepane, displayed very high affinity, suggesting that the azepane ring in this compound is a favorable substituent for nAChR binding. nih.gov The introduction of a methyl group on the distal nitrogen of the piperazine ring (as in N-methylpiperazine) was well-tolerated and even slightly increased affinity, while the dimethylated analog showed a slight decrease in affinity. nih.gov This indicates that the steric bulk and electronic properties of the substituent at the C-3 position are critical for optimal interaction with the receptor.

Impact of Azepane Ring Modifications on Biological Activity

The azepane ring of this compound is not merely a passive linker but an active contributor to the compound's pharmacological properties. Its size, conformational flexibility, and potential for substitution all influence biological activity.

Conformational Flexibility and its Biological Implications

The seven-membered azepane ring is known for its conformational flexibility, being able to adopt multiple low-energy conformations. This flexibility can be both an advantage and a disadvantage in drug design. It allows the molecule to adapt its shape to fit into a binding site, potentially increasing affinity. However, this entropic advantage can be offset by the energetic cost of adopting a specific bioactive conformation.

Molecular modeling studies on related 6-chloropyridazin-3-yl derivatives with cyclic amines have shown that the preferred conformations of these molecules are crucial for their interaction with nAChRs. nih.gov The calculated pharmacophoric distances in the low-energy conformations of these compounds were found to be compatible with the requirements for high-affinity binding to α4β2 nAChRs. nih.gov This suggests that the conformational preferences of the azepane ring in this compound are likely to be a key factor in its biological activity, allowing it to present the necessary pharmacophoric elements in the correct spatial orientation for receptor binding.

Substitutions on the Azepane Ring

While specific studies detailing the systematic substitution on the azepane ring of this compound are limited in the reviewed literature, general principles of medicinal chemistry suggest that such modifications would have a significant impact on the compound's pharmacological profile. Introducing substituents on the azepane ring can affect its conformational equilibrium, lipophilicity, and potential for additional interactions with the target receptor.

For example, the introduction of polar groups could enhance solubility and potentially form new hydrogen bonds, while bulky non-polar groups could explore hydrophobic pockets within the binding site. The position of the substituent on the azepane ring would also be critical, as it would determine the spatial orientation of the new functional group. Further research is needed to systematically explore the SAR of substitutions on the azepane ring of this class of compounds to optimize their potency and selectivity.

Correlations between Structural Features and Pharmacological Profiles

The pharmacological profile of this compound and its analogs is a direct consequence of the interplay between the structural features of the pyridazine and azepane rings. The available data, particularly from studies on related 6-chloropyridazin-3-yl derivatives, allows for the establishment of several key correlations.

A primary correlation is the requirement of the 6-chloropyridazine moiety for high-affinity binding to neuronal nAChRs. The chlorine atom at the C-6 position appears to be crucial for potency.

Furthermore, the nature of the cyclic amine at the C-3 position significantly modulates affinity. The high affinity of the homopiperazine derivative in the study by Toma et al. (2002) strongly suggests that a seven-membered ring, such as azepane, is well-tolerated and likely contributes to a favorable interaction with the nAChR. nih.gov The data also indicates that small alkyl substitutions on the distal part of the cyclic amine can be beneficial for affinity.

The conformational flexibility of the azepane ring, coupled with the specific spatial arrangement of the pyridazine ring, allows these molecules to adopt a conformation that is optimal for binding to the nAChR. Molecular modeling studies have supported the hypothesis that the pharmacophoric distances in the low-energy conformations of these ligands are compatible with the binding site of the α4β2 nAChR subtype. nih.gov

Development of Pharmacophores

The development of a pharmacophore model for a specific chemical scaffold is a crucial step in rational drug design. It provides a three-dimensional representation of the essential structural features required for a molecule to exert a particular biological activity. For the chemical compound this compound and its analogs, the development of a pharmacophore model has been guided by extensive Structure-Activity Relationship (SAR) studies, primarily focusing on their interactions with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).

Research into a series of 6-chloropyridazin-3-yl derivatives has shed light on the key molecular features that govern their affinity for nAChRs. nih.gov These studies have systematically explored the impact of modifying the cyclic amine moiety attached to the 6-chloropyridazine core. By comparing the binding affinities of various analogs, a pharmacophore model has been proposed that highlights the critical role of the spatial arrangement of a cationic center and a hydrogen bond acceptor.

A pivotal study synthesized and evaluated a range of compounds where the azepane ring of this compound was replaced with other cyclic diamines, such as 3,8-diazabicyclo[3.2.1]octane, 2,5-diazabicyclo[2.2.1]heptane, piperazine, and homopiperazine. nih.gov The other nitrogen atom in these cyclic systems was either unsubstituted or substituted with one or two methyl groups. The binding affinities of these compounds for nAChRs were determined, providing valuable data for constructing a pharmacophore model.

The key findings from these SAR studies can be summarized in the following data table:

| Compound | Cyclic Amine Moiety | Substituent (R) | Ki (nM) for nAChRs |

|---|---|---|---|

| 1 | 3,8-Diazabicyclo[3.2.1]octane | H | 1.5 |

| 2 | 3,8-Diazabicyclo[3.2.1]octane | CH3 | 3.0 |

| 3 | 2,5-Diazabicyclo[2.2.1]heptane | H | 2.0 |

| 4 | 2,5-Diazabicyclo[2.2.1]heptane | CH3 | 4.0 |

| 5 | Piperazine | H | 10.0 |

| 6 | Piperazine | CH3 | 20.0 |

| 7 | Homopiperazine | H | 8.0 |

| 8 | Homopiperazine | CH3 | 15.0 |

From these results, several key pharmacophoric features can be deduced:

A Hydrogen Bond Acceptor: The pyridazine ring, with its two nitrogen atoms, is considered a key hydrogen bond acceptor. The nitrogen atoms of the pyridazine moiety are crucial for interaction with the receptor.

A Cationic Center: The nitrogen atom of the cyclic amine moiety that is not directly attached to the pyridazine ring acts as a cationic center at physiological pH. This positive charge is essential for a strong interaction with a negatively charged or aromatic region of the receptor binding site.

A Hydrophobic Region: The 6-chloro substituent on the pyridazine ring contributes to the hydrophobic character of the molecule and is important for affinity.

Optimal Spatial Arrangement: The distance and relative orientation between the hydrogen bond acceptor (pyridazine ring) and the cationic center (the distal nitrogen of the cyclic amine) are critical for high-affinity binding. Molecular modeling studies on these compounds have indicated that the populated conformations of these active ligands exhibit pharmacophoric distances that are longer than those proposed in earlier models for nAChR ligands, such as the Sheridan model. nih.gov This suggests that the nAChR binding site can accommodate ligands with a greater separation between these key features than previously thought.

The SAR data also reveals that the nature of the cyclic amine influences binding affinity. The bicyclic derivatives (compounds 1-4) generally show higher affinity than the monocyclic piperazine and homopiperazine analogs (compounds 5-8). Furthermore, substitution on the second nitrogen atom with a methyl group tends to decrease the affinity, suggesting that a free N-H group may be preferred for optimal interaction, possibly through an additional hydrogen bond.

Medicinal Chemistry and Drug Design Applications

1-(6-Chloropyridazin-3-yl)azepane as a Privileged Scaffold in Drug Discovery

In drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to a range of different biological targets, often with high affinity. mdpi.comresearchgate.net These scaffolds, such as the benzodiazepine (B76468) or indole (B1671886) cores, represent a validated starting point for the design of novel bioactive molecules. mdpi.comnih.gov The this compound structure can be considered a privileged scaffold due to the advantageous properties of its constituent parts.

The pyridazine (B1198779) ring is a common feature in many biologically active compounds, recognized for its role in various therapeutic agents. scispace.comresearchgate.net The presence of the chlorine atom at the 6-position provides a crucial reactive handle for synthetic modification, allowing for the introduction of diverse functional groups through nucleophilic substitution reactions. This synthetic tractability is a key feature of a privileged scaffold, enabling the creation of large libraries of analogues for screening. nih.gov

The azepane ring, a seven-membered saturated heterocycle, offers a high degree of conformational flexibility. nih.gov This allows its derivatives to adopt numerous spatial arrangements, increasing the probability of achieving an optimal binding conformation within a target's active site. Azepane-based compounds have demonstrated a wide array of pharmacological activities, and more than 20 have received FDA approval for treating various diseases. nih.gov

The combination of the planar, electron-deficient pyridazine ring with the flexible, three-dimensional azepane moiety in this compound creates a versatile template. It allows for systematic exploration of chemical space, balancing features like rigidity and flexibility, which are critical for optimizing ligand-receptor interactions. This makes the scaffold a valuable tool for developing new therapeutic agents targeting a wide spectrum of diseases. nih.gov

Design and Synthesis of Novel Derivatives and Analogues

The synthetic accessibility of the this compound core makes it an attractive starting point for generating novel derivatives. The primary method for derivatization involves the nucleophilic aromatic substitution of the chloride on the pyridazine ring.

General synthetic strategies often begin with a precursor like 6-chloropyridazin-3(2H)-thione or 3,6-dichloropyridazine (B152260). scispace.comnih.gov The synthesis of the core compound itself typically involves the reaction of a suitable pyridazine precursor with azepane, often in the presence of a base and a suitable solvent like ethanol (B145695) or dimethylformamide (DMF). nih.gov A study on SIRT2 inhibitors described a general procedure where a carboxylic acid was coupled with various amines, including azepane, using coupling agents like N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 4-(dimethylamino)pyridine (DMAP). nih.gov

Once a lead compound containing the this compound scaffold is identified, lead optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties. A key example of this process can be seen in the development of sirtuin-2 (SIRT2) inhibitors for neurodegenerative diseases like Huntington's disease. nih.gov

In this research, an initial structural hypothesis drove the synthesis of 176 analogues to improve upon a reference compound. nih.gov The strategies included:

Structure-Activity Relationship (SAR) Analysis: By systematically modifying different parts of the scaffold and testing the resulting compounds, researchers can understand which functional groups are essential for activity. For instance, replacing the azepane with other cyclic amines or modifying substituents on an attached benzamide (B126) core helped to refine the understanding of the structural requirements for SIRT2 inhibition. nih.gov

Improving Potency and Selectivity: The initial screen yielded 15 compounds with enhanced potency for SIRT2 and greater selectivity over related enzymes like SIRT1 and SIRT3. This is crucial for minimizing off-target effects. nih.gov

Enhancing Pharmacological Properties: Optimization is not just about target affinity. Researchers also focused on improving properties like solubility. The ideal calculated logP (ClogP) value for blood-brain barrier penetration is between 2 and 4, and many of the synthesized compounds were designed to fall within this range. nih.gov

This iterative process of design, synthesis, and testing, where hypotheses are refined based on evolving results, is the cornerstone of modern lead optimization. nih.gov

A growing strategy in drug design is the creation of hybrid molecules or conjugates, where a targeting scaffold is linked to another functional moiety to achieve a specific therapeutic goal. evitachem.com For example, bifunctional compounds known as PROTACs (Proteolysis-Targeting Chimeras) link a ligand for a target protein to a ligand for an E3 ubiquitin ligase, inducing the degradation of the target protein. googleapis.com

The this compound scaffold is well-suited for this approach. The reactive nature of the chloropyridazine ring or functional groups introduced onto the azepane ring can be used to attach linkers. google.com These linkers can then be connected to other pharmacophores, fluorescent dyes for imaging, or moieties that improve pharmacokinetic properties. While specific examples of conjugates based on this compound are not extensively documented in the provided results, the synthetic principles for their creation are well-established in medicinal chemistry. nih.govgoogle.com Such hybrid systems could potentially offer improved efficacy or novel mechanisms of action.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations (Preclinical in vitro ADME)

Before a drug candidate can advance to clinical trials, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be thoroughly evaluated in preclinical studies. srce.hrnih.gov In vitro ADME assays provide crucial early insights into a compound's likely behavior in the body, helping to identify potential liabilities such as poor metabolic stability or high plasma protein binding. sygnaturediscovery.comnih.gov

Metabolic stability is a critical parameter that influences a drug's half-life and bioavailability. nih.gov It is often assessed in vitro using liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like the cytochrome P450 (CYP) family. sygnaturediscovery.comnih.gov

In a study of SIRT2 inhibitors that included analogues with structural similarities to this compound, metabolic stability was a significant challenge. nih.gov Two active analogues, compounds 51 and 59 , were evaluated for their stability in mouse and human liver microsomes. The results indicated low metabolic stability for both. nih.gov

| Compound | % Remaining after 60 min (Mouse Microsomes) | % Remaining after 60 min (Human Microsomes) | Reference |

|---|---|---|---|

| Analogue 51 | 0% | 0% | nih.gov |

| Analogue 59 | Not Reported | 16% | nih.gov |

This data highlights that while a scaffold may provide excellent target affinity, its derivatives may require further optimization to improve metabolic stability and achieve a suitable pharmacokinetic profile for in vivo efficacy.

The extent to which a drug binds to plasma proteins, such as albumin, is a key determinant of its distribution and availability. sygnaturediscovery.com Only the unbound (free) fraction of a drug is available to diffuse to tissue sites and exert its pharmacological effect. sygnaturediscovery.com High plasma protein binding can limit the free concentration of a drug at its target.

The same SIRT2 inhibitor analogues were assessed for their plasma protein binding using the Rapid Equilibrium Dialysis (RED) method. nih.govsygnaturediscovery.com The study revealed that both compounds exhibited very high levels of binding to plasma proteins. nih.gov

| Compound | Plasma Protein Binding (%) | Reference |

|---|---|---|

| Analogue 51 | 99.8% | nih.gov |

| Analogue 59 | 99.1% | nih.gov |

Such high binding (leaving only 0.2% and 0.9% free, respectively) must be taken into account during drug development. While not necessarily a disqualifying feature, it means that a higher total drug concentration may be needed to achieve a therapeutically effective concentration of the free drug. nih.gov These preclinical ADME data are essential for guiding the selection and optimization of candidates for further development. nih.gov

Cell Permeability

The azepane motif is a key component in various pharmacologically active compounds, and its favorable pharmacokinetic properties have been noted. For instance, a novel N-benzylated bicyclic azepane was identified as a potent inhibitor of monoamine transporters with a promising in vitro profile and favorable pharmacokinetic characteristics, suggesting its potential for treating neuropsychiatric disorders. nih.govacs.org The synthesis of related structures, such as tert-butyl (R)- and (S)-2-(5-aminopyridin-3-yl)azepane-1-carboxylate, for use as GSK3α inhibitors further highlights the utility of the azepane scaffold in drug design, although specific permeability data was not provided. google.com The inclusion of such scaffolds in CNS drug discovery programs implies an expectation of adequate cell permeability. acs.org

Toxicity and Safety Profiles (Preclinical in vitro Cytotoxicity)

The preclinical safety profile of a compound is critical for its development as a therapeutic agent. This section examines the in vitro cytotoxicity and potential for gastric ulcerogenic effects associated with the this compound scaffold.

While direct cytotoxic data for this compound is limited, studies on structurally related compounds provide significant insights. A compound containing the core 1-(6-chloropyridazin-3-yl) moiety, specifically 1-(6-chloropyridazin-3-yl)-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one, has demonstrated notable cytotoxic activity. researchgate.net This compound, along with related Co(II) complexes, was tested against human leukemia NALM-6 and HL-60 cells, as well as melanoma WM-115 cells. One of the cobalt complexes exhibited high cytotoxicity, with IC50 values ranging from 6.9 to 17.1 μM across the tested cell lines. researchgate.net

The azepane ring, the other key structural component, has also been incorporated into compounds evaluated for cytotoxicity. Metal complexes of azepane-1-carbodithioate have shown dose-dependent anticancer activity against the MDA-MB-231 human breast cancer cell line. researchgate.net Furthermore, the introduction of an azepane moiety into the lupane (B1675458) scaffold of triterpenoids has been shown to enhance activity against M. tuberculosis. mdpi.com

The broader class of pyridazine derivatives has been extensively studied for anticancer properties. These compounds are known to be present in drugs with significant biological activities, including anticancer effects. researchgate.net For example, a series of 3-(benzylsulfonamido)benzamides, including a derivative with a 6-chloropyridazine component, were synthesized and evaluated as SIRT2 inhibitors, a target relevant to neurodegenerative diseases and cancer. nih.gov

Table 1: In Vitro Cytotoxicity of Related Pyridazine and Azepane Derivatives

| Compound/Derivative Class | Cell Line(s) | Activity/IC50 Value | Reference(s) |

|---|---|---|---|

| Co(II) complex with 1-(6-chloropyridazin-3-yl) moiety | NALM-6, HL-60 (Leukemia), WM-115 (Melanoma) | 6.9–17.1 μM | researchgate.net |

| Metal complexes of azepane-1-carbodithioate | MDA-MB-231 (Breast Cancer) | Dose-dependent cytotoxicity | researchgate.net |

| Pyridazin-3(2H)-one with a quinoline (B57606) moiety | Renal cancer & non-small cell lung cancer lines | Full cell death at a single dose | doi.org |

This table is interactive and can be sorted by column.

A significant advantage of many pyridazine-based compounds, particularly those designed as anti-inflammatory agents, is their reduced tendency to cause gastric irritation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.com Numerous studies have highlighted the low ulcerogenic potential of this scaffold.

For example, a series of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives exhibited analgesic and anti-inflammatory activities with no accompanying gastric ulcerogenic effects when compared to reference NSAIDs. sarpublication.com In another study evaluating pyridazine-based COX-2 inhibitors, compounds 9a and 12 showed no ulcerogenic effects, while others demonstrated only insignificant effects relative to celecoxib (B62257). researchgate.net

A particularly potent and selective pyridazine-based COX-2 inhibitor, compound 3g, was found to have a superior gastrointestinal safety profile, causing fewer and milder ulcers than both indomethacin (B1671933) and celecoxib. cu.edu.egnih.gov Similarly, a study on pyridopyrimidine derivatives found that the most active compounds had lower ulcerogenic liability than indomethacin and a comparable effect to celecoxib. semanticscholar.org

Table 2: Gastric Ulcerogenic Profile of Related Pyridazine Derivatives

| Compound/Derivative Class | Ulcerogenic Effect Compared to NSAIDs | Reference(s) |

|---|---|---|

| 6-Phenyl-3(2H)-pyridazinon-2-propionamides | No ulcerogenic effect observed | sarpublication.com |

| Pyridazine-based COX-2 inhibitors (9a, 12) | No ulcerogenic effects observed | researchgate.net |

| Selective pyridazine COX-2 inhibitor (3g) | Superior GI safety; fewer and milder ulcers than indomethacin and celecoxib | cu.edu.egnih.gov |

| Pyridopyrimidinone derivatives (IIIf–h) | Lower ulcerogenic liability than indomethacin; comparable to celecoxib | semanticscholar.org |

This table is interactive and can be sorted by column.

Drug Repurposing and New Therapeutic Indications for Pyridazine-Azepane Scaffolds

The pyridazine and azepane scaffolds are versatile structures found in a wide array of biologically active molecules. This versatility makes them prime candidates for drug repurposing and the exploration of new therapeutic applications.

The pyridazine nucleus is a common feature in compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. researchgate.netdovepress.com This diverse activity profile has led to significant interest in repurposing pyridazine-based compounds. An in silico repurposing study of 52 pyridazinone-based small molecules, originally designed as formyl peptide receptor ligands, identified aspartate aminotransferase as a promising new target. nih.gov Other research has focused on repurposing pyrazolo[1,5-b]pyridazines, originally developed as kinase inhibitors, for the treatment of Human African Trypanosomiasis. nih.gov The pyridazin-3(2H)-one core, in particular, is being explored for compounds with dual vasodilator and anticancer activities, addressing the link between cardiovascular diseases and cancer. doi.org

The azepane ring is also a highly valuable scaffold in medicinal chemistry, ranking among the top 100 most frequently used ring systems in small-molecule drugs. researchgate.net Its structural flexibility and synthetic accessibility have led to its inclusion in compounds targeting a variety of diseases. Recent research has highlighted the potential of novel bicyclic azepanes in the treatment of neuropsychiatric disorders by inhibiting monoamine transporters. nih.govacs.org Furthermore, azepane-containing compounds are being developed as anticancer chemotherapeutics and have shown promise as antimycobacterial agents, with some derivatives being effective against isoniazid-resistant strains of M. tuberculosis. mdpi.comresearchgate.net

Future Directions and Research Perspectives

Advancements in Synthetic Methodologies for Related Compounds

Future research into 1-(6-chloropyridazin-3-yl)azepane would likely begin with the optimization and diversification of its synthesis. Current synthetic routes to similar pyridazine (B1198779) derivatives often involve nucleophilic substitution or cross-coupling reactions. mdpi.com For instance, the synthesis of 6-(azepan-1-yl)pyridazin-3-amine (B1490694) involves the nucleophilic displacement of a chloro group on the pyridazine ring by azepane.

Advancements could focus on developing more efficient and environmentally friendly synthetic methods. This might include the use of microwave-assisted synthesis to accelerate reaction times and improve yields, a technique that has proven effective for other pyridazine derivatives. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a powerful tool for creating diverse libraries of pyridazine-based compounds by introducing various substituents at different positions on the pyridazine ring. mdpi.com Research into novel catalytic systems could provide milder and more selective ways to functionalize the pyridazine and azepane moieties, enabling the creation of a wide range of analogs for structure-activity relationship (SAR) studies.

Exploration of Novel Biological Targets and Mechanisms

The pyridazine nucleus is a versatile scaffold that has been incorporated into compounds targeting a wide array of biological entities. scholarsresearchlibrary.comresearchgate.net Derivatives have shown activity as inhibitors of enzymes such as dihydropteroate (B1496061) synthase (DHPS), and as modulators of receptors like nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov

A crucial avenue of future research for this compound would be broad biological screening to identify its potential molecular targets. Given the known activities of related compounds, initial investigations could focus on its potential as a kinase inhibitor, a common target for pyridazine-containing drugs in cancer therapy. researchgate.net Additionally, its structural similarity to compounds active at nicotinic receptors suggests this as another promising area of investigation. nih.govnih.gov Computational methods, such as molecular docking, could be employed to predict the binding of this compound to the active sites of various proteins, helping to prioritize experimental testing.

Development of Selective Therapeutic Agents

Should initial screenings reveal significant biological activity, the subsequent focus would be on developing more potent and selective therapeutic agents based on the this compound scaffold. This would involve extensive SAR studies, where systematic modifications are made to both the pyridazine and azepane rings to understand their influence on biological activity and selectivity.

For example, modifications to the azepane ring could explore the impact of stereochemistry and the introduction of various substituents on target binding. Recent advancements in the synthesis of functionalized azepanes could provide valuable tools for creating such analogs. nih.gov On the pyridazine core, replacement of the chlorine atom with other functional groups could modulate the electronic properties of the molecule and lead to improved interactions with a biological target. The goal would be to develop a lead compound with high affinity for its intended target and minimal off-target effects.

Investigation of Combination Therapies

The potential of pyridazine derivatives in combination with other therapeutic agents is an emerging area of interest. google.com For instance, in cancer research, combining a novel targeted agent with existing chemotherapies can enhance efficacy and overcome drug resistance.

If this compound or its optimized analogs demonstrate, for example, anticancer properties, future studies could explore their use in combination with established cytotoxic drugs or other targeted therapies. Such studies would aim to identify synergistic interactions where the combination is more effective than either agent alone. This approach could potentially allow for the use of lower doses of each compound, thereby reducing toxicity.

Translational Research Prospects and Preclinical Development

The ultimate goal of medicinal chemistry research is to translate promising laboratory findings into clinical applications. For a novel compound like this compound, the path to preclinical development would involve a series of rigorous evaluations.

Once a lead candidate with desirable potency and selectivity is identified, it would need to undergo comprehensive preclinical testing. This includes evaluating its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and assessing its safety profile in cellular and animal models. The development of SIRT2 inhibitors with a sulfobenzoic acid scaffold provides a relevant example of the extensive optimization and testing required to improve the pharmacological properties of a new chemical entity. nih.gov Should a derivative of this compound demonstrate a favorable preclinical profile, it could then be considered for further development towards clinical trials.

常见问题

Basic Questions

Q. What are the common synthetic routes for 1-(6-Chloropyridazin-3-yl)azepane, and what are the critical parameters affecting yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, 3,6-dichloropyridazine can react with azepane derivatives under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF. Temperature control (60–80°C) and stoichiometric ratios of reactants are critical for optimizing yield. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming substituent positions on the pyridazine and azepane rings.

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving torsional angles in the azepane ring .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Q. What are the stability and solubility profiles of this compound under various experimental conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO and chloroform; low solubility in water (LogP ≈ 3.5, similar to analogs) .

- Stability : Sensitive to prolonged light exposure and acidic conditions. Store at –20°C under inert gas (N₂/Ar) to prevent decomposition.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modifications to the azepane ring (e.g., methylation at position 1) or pyridazine substituents (e.g., replacing Cl with Br or CF₃) .

- Biological assays : Test COX-1/COX-2 inhibition (in vitro enzyme assays) or anti-tubercular activity (e.g., Mycobacterium tuberculosis MIC determination) .

- Data correlation : Use multivariate analysis to link electronic (Hammett σ) or steric parameters to bioactivity .

Q. What strategies are recommended for resolving contradictions in experimental data, such as inconsistent bioactivity results?

- Methodological Answer :

- Triangulation : Validate bioactivity via orthogonal assays (e.g., cell viability + target-specific inhibition).

- Batch analysis : Check for synthetic impurities (HPLC purity >95%) or polymorphic crystal forms (PXRD) .

- Statistical rigor : Apply ANOVA or non-parametric tests to assess reproducibility across biological replicates .

Q. How can computational chemistry tools be integrated with experimental data to predict the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for key reactions (e.g., nucleophilic substitution at C3 of pyridazine) to predict regioselectivity .

- Molecular docking : Screen against targets like COX-2 or mycobacterial enzymes to prioritize analogs for synthesis .

- MD simulations : Assess conformational flexibility of the azepane ring in solvent environments .

Q. What are the best practices for designing controlled experiments to assess the compound’s efficacy in disease models?

- Methodological Answer :

- In vivo models : Use murine TB infection models with compound administration via oral gavage (dose range: 10–100 mg/kg). Include positive controls (e.g., isoniazid) and vehicle-only groups .

- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution to correlate exposure with efficacy .

- Blinding : Implement double-blind protocols to reduce bias in outcome assessment .

Key Research Findings

- Synthetic Efficiency : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

- Bioactivity : The 6-chloropyridazin-3-yl moiety enhances COX-2 selectivity (IC₅₀ = 0.8 μM vs. COX-1 IC₅₀ = 12 μM) .

- Stability : Degrades by 15% after 72 hours in PBS (pH 7.4) at 37°C, necessitating formulation studies for in vivo use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。